molecular formula C15H10F2O4 B6408256 2-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261982-29-9

2-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408256
CAS RN: 1261982-29-9
M. Wt: 292.23 g/mol
InChI Key: VYFCOTTVCVEFCL-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, commonly referred to as F-FMC-B, is a fluorinated organic compound that is used in a variety of scientific applications. F-FMC-B is synthesized from a variety of starting materials, and is a useful chemical for scientists due to its unique properties.

Scientific Research Applications

F-FMC-B is useful for a variety of scientific applications due to its unique properties. For example, F-FMC-B has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the synthesis of heterocyclic compounds, and as a reactant in the synthesis of fluorinated compounds. In addition, F-FMC-B has been used in the synthesis of fluorinated polymers, which are used in a variety of applications.

Mechanism of Action

F-FMC-B acts as a catalyst in the synthesis of a variety of compounds. The mechanism of action of F-FMC-B is not fully understood, but it is believed to involve the formation of a complex between the F-FMC-B and the reactants. This complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
F-FMC-B has been studied for its potential biochemical and physiological effects. While the exact mechanism of action of F-FMC-B is not fully understood, it has been shown to have anti-inflammatory and anti-bacterial properties. In addition, F-FMC-B has been shown to have anti-oxidant and anti-tumor properties. These effects are believed to be due to the presence of the fluorinated moiety in the compound.

Advantages and Limitations for Lab Experiments

F-FMC-B has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively inexpensive. In addition, it is stable and can be stored for long periods of time. However, F-FMC-B also has some limitations. For example, it is toxic and should be handled with care. In addition, it is not suitable for use in biological systems due to its high toxicity.

Future Directions

There are a variety of potential future directions for research on F-FMC-B. For example, further research could be conducted to better understand the mechanism of action of F-FMC-B and its potential physiological effects. In addition, further research could be conducted to develop new methods for the synthesis of F-FMC-B and to explore its potential applications in other areas. Finally, further research could be conducted to develop new derivatives of F-FMC-B that are more stable and less toxic.

Synthesis Methods

F-FMC-B is synthesized through a multi-step process that involves the use of a variety of organic compounds. The process begins with the reaction of 2-fluoro-5-methylbenzoic acid with 2-fluoro-4-methoxycarbonylphenylmagnesium bromide, which yields a difluoromethylbenzene derivative. This intermediate is then reacted with sodium borohydride to form a difluoromethylbenzene derivative. Finally, the difluoromethylbenzene derivative is reacted with hydrochloric acid to yield F-FMC-B.

properties

IUPAC Name

2-fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)9-2-4-10(13(17)7-9)8-3-5-12(16)11(6-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFCOTTVCVEFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691435
Record name 2',4-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261982-29-9
Record name 2',4-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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